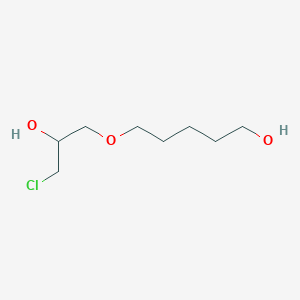
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is a chemical compound that features a chlorohydrin functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a pentanol backbone with a 3-chloro-2-hydroxypropoxy substituent, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of surfactants and polymeric materials.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(3-chloro-2-hydroxypropoxy)-benzhydrylamine: A related compound with similar functional groups but different structural features.
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide: Another compound used in the synthesis of β-blockers.
Uniqueness
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
18485-61-5 |
|---|---|
Formule moléculaire |
C8H17ClO3 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
Clé InChI |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
SMILES canonique |
C(CCO)CCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















